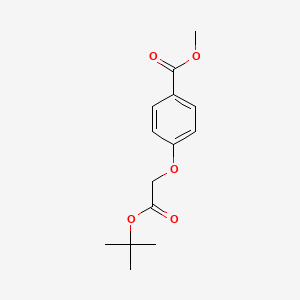

methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-10(6-8-11)13(16)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMKKGOJPRLTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reactants :

-

Methyl 4-hydroxybenzoate

-

2-Bromoethyl tert-butyl ether (or analogous brominated tert-butoxy compound)

-

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

-

Conditions :

-

Mechanism :

The phenolic oxygen of methyl 4-hydroxybenzoate attacks the electrophilic carbon of the brominated tert-butoxy compound, facilitated by a base.

Example :

Direct Esterification via Carbodiimide Coupling

This method activates the carboxylic acid for ester formation with a tert-butoxy alcohol.

Procedure:

-

Reactants :

-

4-(2-(tert-Butoxy)-2-oxoethoxy)benzoic acid

-

Methanol (MeOH)

-

Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

-

-

Conditions :

-

Mechanism :

EDC activates the carboxylic acid to form an active ester intermediate, which reacts with methanol.

Example :

Protection/Deprotection Strategy

A multi-step approach using tert-butyl protecting groups.

Procedure:

-

Step 1 : Protect the hydroxyl group of methyl 4-hydroxybenzoate with a tert-butoxycarbonyl (Boc) group.

-

Step 2 : Alkylation with bromoethyl acetate.

-

Step 3 : Deprotection under acidic conditions.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Williamson Ether | 85–92% | High yield, scalable | Requires halogenated precursor |

| Carbodiimide Coupling | 78–85% | Mild conditions | Costly coupling agents |

| Protection/Deprotection | 80–88% | Avoids harsh alkylation conditions | Multi-step, time-intensive |

Key Challenges and Optimizations

-

Steric Hindrance : The tert-butyl group impedes reaction kinetics, necessitating elevated temperatures or prolonged durations.

-

Purification : Silica gel chromatography is typically required to isolate the product from byproducts (e.g., unreacted starting material).

-

Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity but require careful removal due to toxicity.

Industrial-Scale Considerations

-

Cost Efficiency : Williamson ether synthesis is preferred for large-scale production due to reagent availability.

-

Environmental Impact : Carbodiimide methods generate less waste but involve higher costs.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The benzoate group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts such as palladium or copper.

Major Products Formed

Oxidation: 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid.

Reduction: 4-(2-(tert-butoxy)-2-hydroxyethoxy)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Industrial Production

In industrial settings, continuous flow microreactor systems are employed for efficient synthesis, allowing precise control over reaction conditions and minimizing waste.

Chemistry

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure enables the exploration of various chemical transformations, including:

- Oxidation: Producing carboxylic acids.

- Reduction: Forming alcohols.

- Substitution: Allowing the introduction of different functional groups.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. Its potential to modulate biological pathways makes it significant in drug discovery and development .

Medicine

The compound is under investigation for its role in drug delivery systems and potential therapeutic applications. Its ability to interact with specific molecular targets may lead to advancements in treating various diseases .

Industry

In industrial applications, methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is utilized in producing polymers, resins, and other materials due to its favorable chemical properties .

Case Study 1: Drug Development

Research has indicated that derivatives of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate can be designed to enhance bioavailability and efficacy in drug formulations. Studies have shown promising results in modulating glycosaminoglycan synthesis, which is crucial for treating metabolic disorders like mucopolysaccharidoses (MPS) .

Case Study 2: Polymer Chemistry

The compound's unique structure allows for the development of new polymeric materials with improved mechanical properties. Research has demonstrated that incorporating this ester into polymer matrices enhances their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

a) Methyl 4-(2-methoxy-2-oxoethyl)benzoate (CAS 52787-19-6)

- Structural Difference : Replaces the tert-butoxy group with a methoxy group.

- Impact :

b) 3-(2-(tert-butoxy)-2-oxoethoxy)-4-nitrobenzoic acid

- Structural Difference : Nitro group at the 3-position and carboxylic acid at the 4-position.

- Impact :

c) Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate (CID 666890)

- Structural Difference : Incorporates a 2,4-dihydroxyphenyl-ketone moiety.

- Likely applications in photodynamic therapy or antioxidant research due to phenolic groups .

Ester Group Modifications

a) Benzyl 4-(2-(tert-butoxy)-2-oxoethoxy)-5-formyl-2-methoxybenzoate

- Structural Difference : Benzyl ester instead of methyl ester and a formyl group at the 5-position.

- Impact :

b) Ethyl 4-((5-(2-(tert-butoxy)-2-oxoethoxy)pentyl)amino)benzoate

- Structural Difference: Amino-pentyl linker and ethyl ester.

- Targeted in pharmaceutical intermediates (e.g., ARV-110) due to modular functionalization .

Stability and Reactivity

- Main Compound : The tert-butyl group provides steric protection against nucleophilic attack, enhancing stability in basic conditions (e.g., saponification requires prior reduction to prevent tert-butyl hydrolysis) .

- Analog Without tert-butyl Group : Methyl 4-(2-methoxy-2-oxoethyl)benzoate is more reactive in ester hydrolysis, limiting its use in multi-step syntheses .

Biological Activity

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the mechanisms, biological effects, and research findings related to this compound, supported by relevant data tables and case studies.

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an ester derivative characterized by the presence of a benzoate group linked to a tert-butoxy-2-oxoethoxy moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C13H18O4

- Molecular Weight : 250.28 g/mol

The biological activity of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is primarily attributed to its interaction with specific molecular targets within biological systems.

- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways that are crucial for cell function. For instance, it has been suggested that compounds with similar structures can interact with enzymes involved in inflammatory and cancer pathways, potentially leading to therapeutic effects against these conditions.

- Receptor Binding : The benzofuran core structure present in related compounds indicates possible interactions with various receptors, which could modulate signaling pathways associated with cell proliferation and apoptosis.

Antitumoral Activity

Research indicates that methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate may exhibit antitumoral properties. In vitro studies using tumor cell lines have demonstrated significant growth inhibition:

- MTT Assay Results : Compounds structurally related to methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate have shown notable cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against specific bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 1000 μg/mL |

| Escherichia coli | Not tested yet |

These findings indicate that methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate might serve as a lead compound in the development of new antimicrobial agents .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Antimicrobial Efficacy :

Q & A

Q. What are the standard laboratory synthesis protocols for methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer: The synthesis typically involves sequential esterification and etherification steps. A common route begins with methyl 4-hydroxybenzoate, which undergoes nucleophilic substitution with 2-(tert-butoxy)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmosphere to prevent hydrolysis of the tert-butoxy group .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.8–8.0 ppm). Splitting patterns confirm ether linkage .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C ether stretch) validate functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₅H₁₈O₆: 294.11 g/mol). Fragmentation patterns confirm tert-butyl loss (m/z 238) .

Advanced Questions

Q. How can researchers address inconsistencies in reaction yields during scale-up synthesis of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer: Yield discrepancies often arise from kinetic vs. thermodynamic control in multi-step reactions. To resolve this:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, higher temperatures may favor tert-butyl group hydrolysis, reducing yield .

- In Situ Monitoring : Use techniques like HPLC or ReactIR to track intermediate formation and adjust conditions dynamically .

- Statistical Analysis : Apply ANOVA or response surface methodology to model optimal conditions, ensuring reproducibility at larger scales .

Q. What methodological frameworks are suitable for evaluating the environmental persistence of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent degradation assays (e.g., buffers at pH 4, 7, 9) to assess ester and ether bond stability. Monitor degradation products via LC-MS .

- Biodegradation Screening : Use OECD 301D (Closed Bottle Test) with activated sludge to evaluate microbial breakdown. Quantify residual compound via GC-MS .

- Computational Modeling : Apply QSAR models (e.g., EPI Suite) to predict log Kow (lipophilicity) and half-life in water/soil. Cross-validate with experimental data to refine predictions .

Q. How can crystallographic data inform the reactivity of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate in supramolecular chemistry?

Methodological Answer:

- X-Ray Diffraction : Resolve crystal packing motifs (e.g., C—H···π interactions, hydrogen bonds) to identify reactive sites. For example, planar aromatic systems may facilitate π-stacking in host-guest complexes .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of O···H contacts) to predict solubility and co-crystallization behavior .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal lattice energy; higher decomposition temperatures suggest stronger intermolecular forces .

Q. What strategies mitigate byproduct formation during the functionalization of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate?

Methodological Answer:

- Protecting Group Chemistry : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) before functionalizing the benzene ring .

- Catalytic Optimization : Use Pd/C or CuI in cross-coupling reactions (e.g., Suzuki-Miyaura) to minimize homocoupling byproducts. Monitor reaction progress with TLC .

- Selective Solvent Systems : Employ mixed solvents (e.g., THF/H₂O) to enhance solubility of intermediates and reduce side reactions like oxidation .

Q. How can computational chemistry predict the biological activity of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate derivatives?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prioritize derivatives with high binding affinity (ΔG < −7 kcal/mol) .

- ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition). Compounds with high bioavailability (QED >0.5) are candidates for in vitro testing .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.